molecular formula C8H9N3O B12821760 N-(1-Methyl-1H-benzo[d]imidazol-2-yl)hydroxylamine

N-(1-Methyl-1H-benzo[d]imidazol-2-yl)hydroxylamine

Cat. No.: B12821760
M. Wt: 163.18 g/mol
InChI Key: CWAHQDPYVLLBJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Methyl-1H-benzo[d]imidazol-2-yl)hydroxylamine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. The presence of the benzimidazole ring in the structure of this compound imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-1H-benzo[d]imidazol-2-yl)hydroxylamine can be achieved through various synthetic routes. One common method involves the condensation of o-phenylenediamine with formic acid or its derivatives, followed by the introduction of a hydroxylamine group. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) or ethanol, and catalysts such as sulfuric acid or acetic acid. The reaction is carried out at elevated temperatures to facilitate the formation of the benzimidazole ring and the subsequent introduction of the hydroxylamine group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced analytical techniques ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-1H-benzo[d]imidazol-2-yl)hydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the benzimidazole ring and the hydroxylamine group.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of functional groups in the compound. .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-(1-Methyl-1H-benzo[d]imidazol-2-yl)nitrosoamine, while reduction may produce N-(1-Methyl-1H-benzo[d]imidazol-2-yl)amine .

Scientific Research Applications

N-(1-Methyl-1H-benzo[d]imidazol-2-yl)hydroxylamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

    Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, due to its ability to inhibit the growth of cancer cells.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(1-Methyl-1H-benzo[d]imidazol-2-yl)hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death. The hydroxylamine group can also generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular components .

Comparison with Similar Compounds

N-(1-Methyl-1H-benzo[d]imidazol-2-yl)hydroxylamine can be compared with other benzimidazole derivatives such as:

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

N-(1-methylbenzimidazol-2-yl)hydroxylamine

InChI

InChI=1S/C8H9N3O/c1-11-7-5-3-2-4-6(7)9-8(11)10-12/h2-5,12H,1H3,(H,9,10)

InChI Key

CWAHQDPYVLLBJW-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1NO

Origin of Product

United States

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